5-bromo-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the bromination of thiophene derivatives followed by the introduction of the carbamoyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would likely be optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, thiophene derivatives are often investigated for their potential as bioactive molecules. This compound may be studied for its interactions with biological targets and its potential therapeutic applications.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers may explore its efficacy and safety in treating various diseases.
Industry
In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, light-emitting diodes (OLEDs), and other advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-thiophenecarboxaldehyde
- 5-bromoindole-2-carboxylic acid hydrazone derivatives
- 4-bromo-3,5-dimethylphenyl-N-methylcarbamate
Uniqueness
Compared to similar compounds, 5-bromo-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide stands out due to its specific structural features, such as the presence of both bromine and carbamoyl groups. These features may confer unique chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S2/c1-6-7(2)19-13(10(6)12(18)15-3)16-11(17)8-4-5-9(14)20-8/h4-5H,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXROXRAASFOSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(S2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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